molecular formula C9H14N2O B13792872 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one CAS No. 908334-00-9

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one

Cat. No.: B13792872
CAS No.: 908334-00-9
M. Wt: 166.22 g/mol
InChI Key: AFIVNQSXCWSYSH-UHFFFAOYSA-N
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Description

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one is a cyclic organic compound with a unique structure that includes an imidazole ring fused with a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with urea or thiourea in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the cyclooctane ring.

Scientific Research Applications

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6,7,8-Octahydro-2-naphthalenemethanol: A similar cyclic compound with different functional groups.

    Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar cyclic structure but different substituents.

Uniqueness

1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one is unique due to its fused imidazole and cyclooctane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

908334-00-9

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1,3,4,5,6,7,8,9-octahydrocycloocta[d]imidazol-2-one

InChI

InChI=1S/C9H14N2O/c12-9-10-7-5-3-1-2-4-6-8(7)11-9/h1-6H2,(H2,10,11,12)

InChI Key

AFIVNQSXCWSYSH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)NC(=O)N2

Origin of Product

United States

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